6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C18H13Cl2NO2 and a molecular weight of 346.21 . It is used in proteomics research .
Synthesis Analysis
Quinoline, the core structure of this compound, has been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . It also contains a chloro group at the 6th position, an ethoxyphenyl group at the 2nd position, and a carbonyl chloride group at the 4th position .Scientific Research Applications
Structural and Optical Properties of Quinoline Derivatives
6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride, a quinoline derivative, has been studied for its structural and optical properties. Research indicates that these compounds are polycrystalline in powder form and form nanocrystallites in an amorphous matrix upon thermal deposition to create thin films. Their optical properties, determined through spectrophotometer measurements, include absorption parameters, molar extinction coefficient, oscillator strength, and electric dipole strength (Zeyada, El-Nahass, & El-Shabaan, 2016).
Reactions with Aromatic Amines
Research has explored the reactions of quinoline derivatives with aromatic amines. For instance, the ethyl group of certain quinoline compounds can be chlorinated under the influence of thionyl chloride, leading to the formation of various quinoline derivatives. These reactions are significant for understanding the chemical behavior of these compounds (Kutkevichus & Shablinskas, 1971).
Photovoltaic Properties
Quinoline derivatives also demonstrate notable photovoltaic properties. Studies on films of these derivatives show that they have potential applications in organic–inorganic photodiode fabrication. Their electrical properties and diode parameters vary with temperature, indicating their suitability for use in photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).
AC Electrical Conductivity and Dielectrical Properties
The AC electrical conductivity and dielectrical properties of quinoline derivatives have been analyzed. Parameters such as barrier height, charge density, and hopping distance have been studied, demonstrating the influence of different substituent groups on these properties (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Properties
IUPAC Name |
6-chloro-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c1-2-23-13-6-3-11(4-7-13)17-10-15(18(20)22)14-9-12(19)5-8-16(14)21-17/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJALSQCZVQBUQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101202278 | |
Record name | 6-Chloro-2-(4-ethoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101202278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160263-33-1 | |
Record name | 6-Chloro-2-(4-ethoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2-(4-ethoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101202278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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